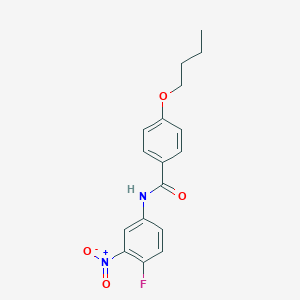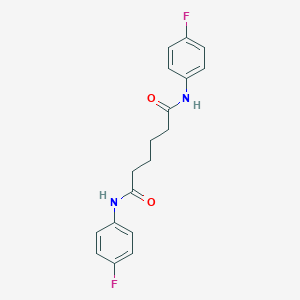
N,N'-bis(4-fluorophenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-fluorophenyl)hexanediamide, also known as BFDMA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. BFDMA is a diamide derivative that is commonly used as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-fluorophenyl)hexanediamide is not fully understood. However, it is believed that N,N'-bis(4-fluorophenyl)hexanediamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
N,N'-bis(4-fluorophenyl)hexanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N,N'-bis(4-fluorophenyl)hexanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-bis(4-fluorophenyl)hexanediamide is its versatility in the synthesis of other compounds. N,N'-bis(4-fluorophenyl)hexanediamide can be used as a building block for the synthesis of various other compounds, making it a valuable tool in chemical synthesis. However, one of the limitations of N,N'-bis(4-fluorophenyl)hexanediamide is its potential toxicity. N,N'-bis(4-fluorophenyl)hexanediamide has been shown to be toxic in certain cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N,N'-bis(4-fluorophenyl)hexanediamide. One potential direction is the development of new drugs and pharmaceuticals based on the structure of N,N'-bis(4-fluorophenyl)hexanediamide. Another potential direction is the study of the mechanism of action of N,N'-bis(4-fluorophenyl)hexanediamide, which may lead to a better understanding of its pharmacological effects. Additionally, the synthesis of new compounds using N,N'-bis(4-fluorophenyl)hexanediamide as a building block may lead to the development of new materials with unique properties.
Synthesemethoden
N,N'-bis(4-fluorophenyl)hexanediamide can be synthesized through a multi-step reaction process. The synthesis of N,N'-bis(4-fluorophenyl)hexanediamide typically involves the reaction of 4-fluoroaniline with hexanedioic acid, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through the reaction of the intermediate product with 4-fluorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-fluorophenyl)hexanediamide has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the development of new drugs and pharmaceuticals. N,N'-bis(4-fluorophenyl)hexanediamide has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
307340-12-1 |
|---|---|
Produktname |
N,N'-bis(4-fluorophenyl)hexanediamide |
Molekularformel |
C18H18F2N2O2 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
N,N'-bis(4-fluorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18F2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
OTKGPFNHHGJECN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



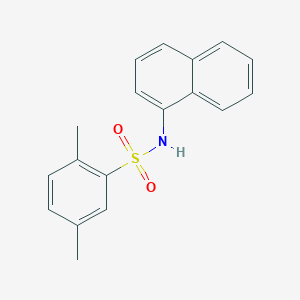
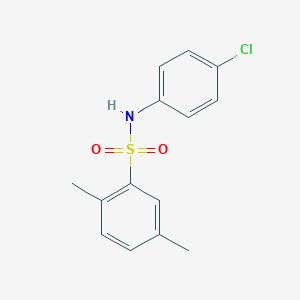

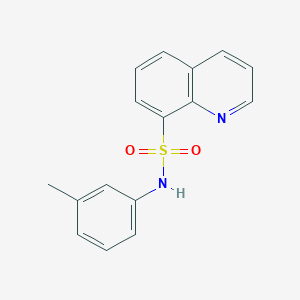


![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)

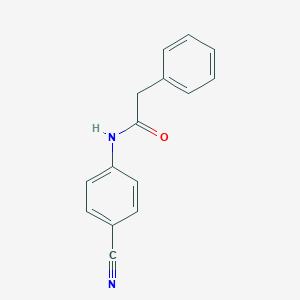
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
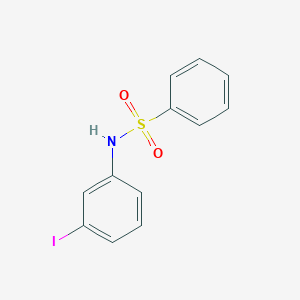
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)
